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Compound Name: Sulfo-Cy7.5 azide

Cat. No.: B12385544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy7.5 azide, a near-infrared (NIR)

fluorescent dye poised to advance bioconjugation and in vivo imaging. We will delve into its

core properties, detailed experimental protocols for its application in click chemistry, and

workflows for utilizing its exceptional fluorescence in biological systems.

Introduction to Sulfo-Cy7.5 Azide
Sulfo-Cy7.5 azide is a water-soluble, heptamethine cyanine dye that features an azide

functional group. Its exceptional properties make it a prime candidate for a multitude of

bioconjugation applications. The sulfonated nature of the dye imparts high hydrophilicity, which

is advantageous for labeling biomolecules in aqueous environments without the need for

organic co-solvents.[1] This minimizes the risk of denaturation, particularly for sensitive

proteins.

The fluorescence of Sulfo-Cy7.5 lies in the near-infrared (NIR) spectrum, a region where

biological tissues exhibit minimal autofluorescence and light scattering. This "optical window"

allows for deep tissue imaging with a high signal-to-noise ratio, making it an invaluable tool for

in vivo studies.[2][3] Compared to the well-known indocyanine green (ICG), Sulfo-Cy7.5 boasts

a significantly higher fluorescence quantum yield due to a rigid polymethine chain, resulting in

brighter signals for enhanced sensitivity.[2][4]
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The azide group enables covalent attachment to alkyne-modified biomolecules via "click

chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild

reaction conditions. This makes Sulfo-Cy7.5 azide a versatile tool for labeling a wide array of

targets, including proteins, antibodies, and nucleic acids.

Core Properties of Sulfo-Cy7.5 Azide
A thorough understanding of the physicochemical and spectral properties of Sulfo-Cy7.5 azide
is crucial for its effective implementation in experimental design. The key quantitative data are

summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Sulfo-Cy7.5 Azide

Property Value Reference(s)

Molecular Formula C₄₈H₅₁N₆K₃O₁₃S₄

Molecular Weight ~1165.51 g/mol

Solubility
Good in water, DMSO, and

DMF

Appearance Dark colored solid

Storage Conditions
Store at -20°C in the dark,

desiccated

Table 2: Spectral Properties of Sulfo-Cy7.5

Property Value Reference(s)

Excitation Maximum (λex) ~778-788 nm

Emission Maximum (λem) ~797-808 nm

Molar Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield

(Φ)
~0.21

Stokes Shift ~20 nm
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Bioconjugation with Sulfo-Cy7.5 Azide via Click
Chemistry
The primary application of Sulfo-Cy7.5 azide is its covalent attachment to alkyne-modified

biomolecules through click chemistry. The two most common forms of this reaction are the

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-

Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I)

catalyst to form a stable triazole linkage between an azide and a terminal alkyne.

Sulfo-Cy7.5-N₃

Sulfo-Cy7.5-Triazole-BiomoleculeAlkyne-Biomolecule

Cu(I) Catalyst
(from CuSO₄ + Reducing Agent)

Click Reaction

Click to download full resolution via product page

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This is particularly

advantageous for in vivo applications or when working with biological systems sensitive to

copper toxicity.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols
The following are detailed protocols for the bioconjugation of Sulfo-Cy7.5 azide to alkyne-

modified proteins and oligonucleotides.

Protocol for Labeling Alkyne-Modified Proteins with
Sulfo-Cy7.5 Azide (CuAAC)
This protocol is adapted for the copper-catalyzed click chemistry labeling of proteins.

Materials:

Alkyne-modified protein in an amine-free buffer (e.g., PBS)

Sulfo-Cy7.5 azide

Anhydrous DMSO

Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

THPTA ligand solution (e.g., 200 mM in water)

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

Purification column (e.g., size-exclusion chromatography)

Procedure:
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Prepare Stock Solutions:

Dissolve Sulfo-Cy7.5 azide in anhydrous DMSO to a concentration of 10 mM.

Prepare Reaction Mixture:

In a microcentrifuge tube, combine the alkyne-modified protein solution with the Sulfo-
Cy7.5 azide stock solution. A molar ratio of 1:4 to 1:10 (protein:dye) is a good starting

point.

Prepare the Cu(I)/THPTA complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and

let it stand for a few minutes.

Add the Cu(I)/THPTA complex to the reaction mixture (25 equivalents relative to the

azide).

Initiate the Reaction:

Add the freshly prepared sodium ascorbate solution to the reaction mixture (40

equivalents relative to the azide) to initiate the click reaction.

Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

Purification:

Purify the Sulfo-Cy7.5 azide-labeled protein using a size-exclusion chromatography

column to remove unreacted dye and catalyst components.

Protocol for Labeling Alkyne-Modified Oligonucleotides
with Sulfo-Cy7.5 Azide (CuAAC)
This protocol is optimized for the labeling of alkyne-modified DNA or oligonucleotides.

Materials:

Alkyne-modified oligonucleotide/DNA

Sulfo-Cy7.5 azide
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Anhydrous DMSO

2M Triethylammonium acetate buffer, pH 7.0

5 mM Ascorbic Acid Stock solution (freshly prepared)

10 mM Copper (II)-TBTA Stock in 55% DMSO

Acetone or ethanol for precipitation

Purification system (e.g., RP-HPLC or PAGE)

Procedure:

Prepare Reaction Mixture:

Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.

Add DMSO to a final concentration of 50% (v/v) and vortex.

Add the Sulfo-Cy7.5 azide stock solution (10 mM in DMSO) to a final concentration 1.5

times that of the oligonucleotide and vortex.

Initiate the Reaction:

Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex

briefly.

Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30

seconds.

Add the 10 mM Copper (II)-TBTA stock solution to a final concentration of 0.5 mM. Flush

the vial with inert gas and cap it tightly.

Vortex the mixture thoroughly.

Incubation:
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Keep the reaction at room temperature overnight.

Precipitation and Purification:

Precipitate the conjugate by adding at least a 4-fold volume of acetone (for

oligonucleotides) or ethanol (for DNA). Mix thoroughly and keep at -20°C for 20 minutes.

Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant.

Wash the pellet with acetone or ethanol, centrifuge again, and discard the supernatant.

Dry the pellet and purify the conjugate by RP-HPLC or PAGE.

Application: In Vivo Tumor Imaging Workflow
The exceptional NIR fluorescence of Sulfo-Cy7.5 makes it highly suitable for in vivo imaging. A

common application is the labeling of tumor-targeting antibodies to visualize tumor localization

and growth in animal models.
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Workflow for In Vivo Tumor Imaging.

Signaling Pathway Visualization: EGFR Signaling
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While specific published examples detailing the use of Sulfo-Cy7.5 azide for visualizing the

EGFR signaling pathway are emerging, the principles of its application can be illustrated. By

conjugating Sulfo-Cy7.5 azide to an alkyne-modified anti-EGFR antibody, researchers can

track the localization and trafficking of the receptor upon ligand binding.

EGF Ligand

EGFR

Dimerization & Autophosphorylation

Sulfo-Cy7.5-anti-EGFR
Antibody

Binding and Visualization

Internalization
(Endocytosis)

Downstream Signaling Cascade
(e.g., RAS-RAF-MEK-ERK)

Cellular Response
(Proliferation, Survival)

Click to download full resolution via product page

Visualization of EGFR Signaling.

This diagram illustrates how a Sulfo-Cy7.5 azide-labeled antibody can be used to visualize the

initial steps of the EGFR signaling cascade, from ligand binding and receptor dimerization to

internalization. The bright and photostable fluorescence of Sulfo-Cy7.5 would enable real-time

tracking of these events in live cells using fluorescence microscopy.
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Conclusion
Sulfo-Cy7.5 azide is a powerful and versatile tool for bioconjugation, offering the advantages

of high water solubility, bright near-infrared fluorescence, and efficient and specific labeling via

click chemistry. Its utility in a wide range of applications, from in vitro labeling of proteins and

nucleic acids to in vivo tumor imaging, makes it an invaluable reagent for researchers,

scientists, and drug development professionals. The detailed protocols and workflows provided

in this guide serve as a starting point for harnessing the full potential of this exceptional

fluorescent dye in advancing biological and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12385544?utm_src=pdf-body
https://www.benchchem.com/product/b12385544?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Stability_of_DBCO_Conjugates_in_Serum_A_Comparative_Guide.pdf
https://www.interchim.fr/ft/B/BB014c.pdf
https://www.interchim.fr/ft/S/SHLMIa.pdf
https://www.lumiprobe.com/p/sulfo-cy75-azide
https://www.benchchem.com/product/b12385544#sulfo-cy7-5-azide-for-beginners-in-bioconjugation
https://www.benchchem.com/product/b12385544#sulfo-cy7-5-azide-for-beginners-in-bioconjugation
https://www.benchchem.com/product/b12385544#sulfo-cy7-5-azide-for-beginners-in-bioconjugation
https://www.benchchem.com/product/b12385544#sulfo-cy7-5-azide-for-beginners-in-bioconjugation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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